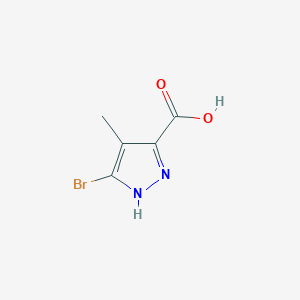

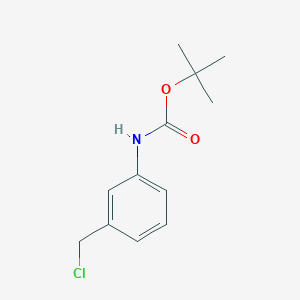

![molecular formula C7H4BrN3O2 B1288857 3-Bromo-8-nitroimidazo[1,2-A]pyridine CAS No. 52310-43-7](/img/structure/B1288857.png)

3-Bromo-8-nitroimidazo[1,2-A]pyridine

Vue d'ensemble

Description

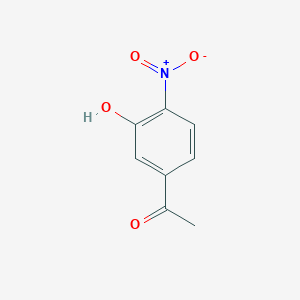

3-Bromo-8-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrN3O2 . It has a molecular weight of 242.03 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of research in recent years . A Suzuki-Miyaura coupling reaction at position 8 of the scaffold was studied and optimized from a 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrate .Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions of 3-Bromo-8-nitroimidazo[1,2-A]pyridine have been studied in the context of metal-free direct synthesis of imidazo[1,2-a]pyridines . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .Applications De Recherche Scientifique

Antileishmanial Pharmacophore

Specific Scientific Field

Pharmaceuticals and Medicinal Chemistry

Summary of the Application

Imidazo[1,2-A]pyridine derivatives have been studied for their potential as antileishmanial agents. A structure-activity relationship (SAR) study was conducted on positions 2 and 8 of the imidazo[1,2-A]pyridine ring .

Methods of Application or Experimental Procedures

The synthesis of 22 new derivatives was carried out and screened on the promatigote and axenic amastigote stages of Leishmania donovani and L. infantum .

Results or Outcomes

The study led to the discovery of a new antileishmanial hit, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-A]pyridine. It displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC50 > 100 µM) associated with a good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .

Antituberculosis Agents

Summary of the Application

Imidazo[1,2-A]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

Anti-TB compounds of the imidazo[1,2-A]pyridine class were developed based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Results or Outcomes

The development of imidazo[1,2-A]pyridine analogues has contributed to the renaissance era of TB drug discovery research .

Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

Imidazo[1,2-A]pyridine derivatives are used in organic synthesis. They are synthesized from 2-aminopyridines and acetophenones .

Methods of Application or Experimental Procedures

The synthesis involves a CuI-catalyzed aerobic oxidative process. This reaction is compatible with a broad range of functional groups and enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

Results or Outcomes

The synthesis of imidazo[1,2-A]pyridines from 2-aminopyridines and acetophenones has been achieved. The process is efficient and tolerates a wide range of functional groups .

Proteomics Research

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

Imidazo[1,2-A]pyridine derivatives are used in proteomics research .

Methods of Application or Experimental Procedures

The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .

Results or Outcomes

The outcomes of proteomics research using imidazo[1,2-A]pyridine derivatives can also vary widely. They can contribute to our understanding of protein structure and function, and can have applications in drug discovery and development .

Catalyst-Free Cascade Process

Summary of the Application

Imidazo[1,2-A]pyridine derivatives are used in a catalyst-free cascade process for the synthesis of 3-arylimidazo[1,2-A]pyridines .

Methods of Application or Experimental Procedures

The synthesis involves a simple and efficient protocol from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .

Results or Outcomes

The process yields up to 86% of 3-arylimidazo[1,2-A]pyridines .

Proteomics Research

Summary of the Application

8-Bromo-6-methyl-3-nitroimidazo[1,2-A]pyridine, a derivative of imidazo[1,2-A]pyridine, is used in proteomics research .

Results or Outcomes

The outcomes of proteomics research using 8-Bromo-6-methyl-3-nitroimidazo[1,2-A]pyridine can also vary widely. They can contribute to our understanding of protein structure and function, and can have applications in drug discovery and development .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-8-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGSGWPFHHPIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618535 | |

| Record name | 3-Bromo-8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-nitroimidazo[1,2-A]pyridine | |

CAS RN |

52310-43-7 | |

| Record name | 3-Bromo-8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-8-nitroimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

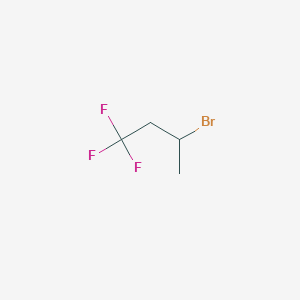

![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)

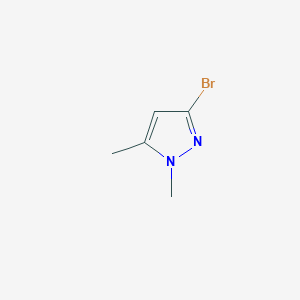

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine](/img/structure/B1288801.png)

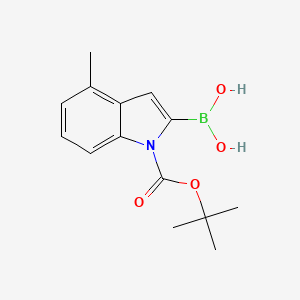

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)